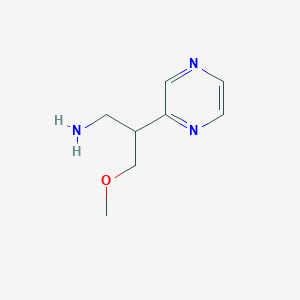

3-Methoxy-2-(pyrazin-2-yl)propan-1-amine

Description

Properties

CAS No. |

2097967-29-6 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-methoxy-2-pyrazin-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H13N3O/c1-12-6-7(4-9)8-5-10-2-3-11-8/h2-3,5,7H,4,6,9H2,1H3 |

InChI Key |

GTCQCSNAGCPOEA-UHFFFAOYSA-N |

SMILES |

COCC(CN)C1=NC=CN=C1 |

Canonical SMILES |

COCC(CN)C1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The oxazole and thiophene cores (e.g., OCM-26 vs. 4a–4n) influence electronic properties and binding to targets like GSK-3β. Thiophene derivatives exhibit extended π-conjugation, affecting nonlinear optical (NLO) behavior .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) enhance metabolic stability and target affinity. For instance, OCM-29’s trifluoromethoxy group improves potency compared to OCM-28’s methoxy group .

- Synthetic Efficiency : Amine-carboxylic acid couplings (e.g., OCM-26) yield 20–52%, while Suzuki cross-coupling (e.g., 4a–4n) achieves higher yields (45–75%) .

Physicochemical and Electronic Properties

highlights density functional theory (DFT) calculations for thiophene-carboxamide analogs:

| Property | 4a (R = Ph) | 4d (R = 4-CN-Ph) | 4n (R = 3,4,5-F₃-Ph) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.12 | 3.85 | 3.72 |

| Electrophilicity Index | 2.98 | 3.45 | 3.78 |

| Hyperpolarizability | 1.2 × 10⁻³⁰ | 1.5 × 10⁻³⁰ | 2.1 × 10⁻³⁰ |

Pharmacological Activity

GSK-3β Inhibition :

- OCM-26 : Displays IC₅₀ = 12 nM for GSK-3β with >100-fold selectivity over CDK2 and CDK4. High brain exposure (brain/plasma ratio = 1.5) due to fluorine substituents enhancing BBB penetration .

- PF-796 : Retains potency (IC₅₀ = 8 nM) and exhibits improved aqueous solubility (4.2 mg/mL) from the 4-hydroxyphenyl group .

Metabolic and Stability Profiles

- Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., OCM-28) show longer half-lives (t₁/₂ = 6.7 h) compared to hydroxy analogs (PF-796, t₁/₂ = 3.2 h) due to reduced Phase II metabolism .

- Fluorine Impact : Fluorinated derivatives (e.g., OCM-29) resist CYP450-mediated oxidation, enhancing metabolic stability .

Preparation Methods

Process Overview

- Starting material: 3-Methoxypropanol

- Reagents: Ammonia and hydrogen gas

- Catalyst: Cu-Co/Al2O3-based catalyst supported on diatomite or zeolite

- Reactor type: Fixed-bed reactor operated in the vapor phase

- Conditions: Temperature 50–360 °C, pressure from atmospheric up to 5.0 MPa, liquid hourly space velocity (LHSV) 0.1–3.0 h⁻¹

- Molar ratios: Ammonia to alcohol 1.0–15.0:1, Hydrogen to alcohol 0.1–10.0:1

Catalytic Composition

| Element | Weight % Range in Catalyst |

|---|---|

| Cu | 0.1 – 50.0% |

| Co | 0.5 – 60.0% |

| Ru | 0.001 – 0.1% |

| Mg | 0.001 – 5.7% |

| Cr | 0.01 – 15.0% |

| Al2O3 | Balance |

This catalyst promotes the amination of 3-methoxypropanol with ammonia and hydrogen, converting the alcohol group into the corresponding amine.

Process Description

- 3-Methoxypropanol is pumped into a preheater where it mixes with ammonia and hydrogen, vaporizing the mixture.

- The vaporized mixture enters a fixed-bed reactor containing the Cu-Co/Al2O3 catalyst.

- Reaction proceeds under controlled temperature and pressure to yield 3-methoxypropan-1-amine.

- The reaction mixture is cooled, condensed, and separated into gas and liquid phases.

- Gaseous components (excess ammonia and hydrogen) are recycled back into the feed system.

- The liquid phase undergoes purification via distillation or rectification to isolate the amine product.

- Minor by-products such as diamines are separated or recycled.

Advantages

- Continuous vapor-phase process with closed-cycle material recycling.

- High conversion efficiency and selectivity.

- Low by-product formation.

- Simplified separation and purification.

- Reduced energy and raw material consumption leading to lower production costs.

Representative Data from Patent Examples

| Parameter | Range/Value |

|---|---|

| Temperature | 50–360 °C |

| Pressure | Atmospheric to 5.0 MPa |

| LHSV | 0.1–3.0 h⁻¹ |

| Ammonia:Alcohol molar ratio | 1.0–15.0:1 |

| Hydrogen:Alcohol molar ratio | 0.1–10.0:1 |

| Catalyst loading | 0.05–3.0 m³ alcohol/(hr·m³ catalyst) |

Note: Catalyst composition and process parameters are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Preparation Step | Method/Technique | Key Conditions/Reagents | Outcome/Notes |

|---|---|---|---|

| Catalytic amination of 3-methoxypropanol | Vapor-phase amination with Cu-Co/Al2O3 catalyst | 50–360 °C, 0–5 MPa, NH3 & H2, fixed-bed reactor | High-yield 3-methoxypropan-1-amine |

| Installation of pyrazinyl group | Nucleophilic aromatic substitution, Pd-catalyzed coupling | Sodium methoxide, chloropropanone, ammonium acetate, Heck coupling | Formation of pyrazinyl-substituted propanamine intermediate |

| Purification | Condensation, gas-liquid separation, distillation | Recycling of unreacted gases, rectification tower | Pure target amine with minimized by-products |

Research Findings and Practical Considerations

- The catalytic amination process is well-established for producing 3-methoxypropan-1-amine with high selectivity and efficiency, suitable for scale-up in industrial settings.

- The introduction of the pyrazin-2-yl group requires multi-step organic synthesis with careful control of reaction conditions to avoid demethylation or side reactions.

- Methoxypyrazine derivatives tend to have lower aqueous solubility despite decreased clogP values, which may influence purification and formulation strategies.

- The combination of catalytic amination and heterocyclic coupling reactions enables the modular synthesis of 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine, facilitating its use in pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine?

- Methodology : A two-step approach is recommended:

Alkylation : React pyrazin-2-yl derivatives with a methoxy-containing propyl halide (e.g., 3-methoxypropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Amination : Convert the intermediate to the amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, with pH controlled at 6–7 using acetic acid .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity .

- NMR : Confirm methoxy (δ 3.3–3.5 ppm) and pyrazine protons (δ 8.5–9.0 ppm) in ¹H NMR. ¹³C NMR should show the pyrazine carbons (δ 140–150 ppm) and methoxy carbon (δ 55–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₈H₁₃N₃O: calc. 167.1058) .

Q. What are the key physicochemical properties of this compound?

- Properties :

- Molecular Weight : 167.21 g/mol.

- LogP : Predicted ~1.2 (via DFT calculations using B3LYP/6-31G*) .

- Solubility : Soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in hexane.

- Stability : Store at –20°C under nitrogen to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 3-Methoxy-2-(pyrazin-2-yl)propan-1-amine?

- Methodology :

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional with the 6-31G* basis set to calculate HOMO/LUMO energies, charge distribution, and dipole moments .

- Accuracy : The B3LYP functional achieves an average error of 2.4 kcal/mol for thermochemical properties, making it suitable for predicting redox potentials .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Study : If one study reports enzyme inhibition (e.g., IC₅₀ = 10 µM) while another shows no activity:

Assay Conditions : Verify buffer pH, temperature, and cofactor presence (e.g., Mg²⁺ for kinases).

Compound Stability : Test degradation via LC-MS after incubation in assay buffer.

Structural Confirmation : Re-examine NMR data to rule out isomerization or impurities .

- Validation : Repeat assays with freshly synthesized batches and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Approach :

Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or hydroxyl) and pyrazine substituents .

Biological Testing : Screen analogs for target binding (e.g., fluorescence polarization assays) and cellular activity (e.g., IC₅₀ in HEK293 cells).

Computational Docking : Use AutoDock Vina to predict binding modes to enzymes like GSK-3β (PDB ID: 1J1B) .

- Data Analysis : Correlate substituent electronegativity with activity trends using multivariate regression .

Q. What experimental designs are optimal for studying its enzyme inhibition mechanisms?

- Kinetic Assays :

- Competitive Inhibition : Vary substrate concentration with fixed inhibitor. Plot Lineweaver-Burk to determine Kᵢ.

- Pre-incubation : Test time-dependent inhibition to identify irreversible binding.

Methodological Comparisons

| Aspect | Synthetic Route A | Synthetic Route B |

|---|---|---|

| Yield | 45–60% (alkylation + amination) | 30–40% (direct coupling) |

| Purity | >95% (HPLC) | 85–90% (HPLC) |

| Key Reference |

| Computational Method | B3LYP/6-31G * | M06-2X/def2-TZVP |

|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2 | 5.0 |

| Accuracy | ±2.4 kcal/mol | ±1.8 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.